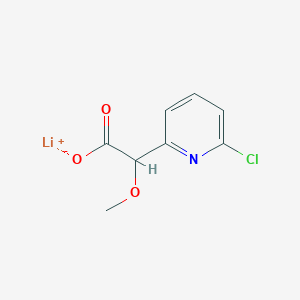

Lithium;2-(6-chloropyridin-2-yl)-2-methoxyacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium;2-(6-chloropyridin-2-yl)-2-methoxyacetate is a chemical compound that is used in scientific research for its potential therapeutic effects. This compound is a derivative of lithium, a well-known mood stabilizer that is used to treat bipolar disorder. Lithium;2-(6-chloropyridin-2-yl)-2-methoxyacetate has been shown to have similar effects to lithium, but with fewer side effects. In

科学的研究の応用

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the combination of chemically distinct fragments using a metal catalyst. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium. Lithium(1+) 2-(6-chloropyridin-2-yl)-2-methoxyacetate serves as a readily prepared and environmentally benign organoboron reagent in SM coupling reactions . Researchers have tailored various boron reagents for specific SM coupling conditions, and this compound plays a crucial role in these reactions.

Antiproliferative Activity

A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines, including our compound of interest, were synthesized and evaluated for their biological activity. Among them, compound 10 (with an unsubstituted amidino group) and compound 14 (containing a 2-imidazolinyl amidino group) displayed strong antiproliferative activity against colon carcinoma cells (IC50 values of 0.4 μM and 0.7 μM, respectively). These findings highlight the potential of our compound in cancer research .

Antiviral Activity

Compound 7 (a bromo-substituted derivative) and compound 17 (para-cyano-substituted) exhibited selective but moderate activity against respiratory syncytial virus (RSV). These results suggest that lithium(1+) 2-(6-chloropyridin-2-yl)-2-methoxyacetate could be explored further as an antiviral agent .

PI3K-AKT Pathway Modulation

The PI3K-AKT pathway plays a crucial role in tumorigenesis and disease progression. Abnormal activation of this pathway is associated with poor prognosis. Although not directly studied for our compound, understanding its potential impact on this pathway could be relevant for drug discovery .

Synthetic Organic Chemistry

Heterocyclic nitrogen compounds, including imidazo[4,5-b]pyridines, find applications in synthetic organic chemistry. Researchers use them as building blocks for designing novel biologically active molecules. Our compound’s unique structure may contribute to diverse synthetic pathways .

Metal-Free C–C Bond Cleavage

N-(Pyridin-2-yl)amides, a class of compounds related to our target, were synthesized via metal-free C–C bond cleavage. While our compound itself was not directly investigated, this synthetic approach highlights the versatility of related structures in organic synthesis .

特性

IUPAC Name |

lithium;2-(6-chloropyridin-2-yl)-2-methoxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3.Li/c1-13-7(8(11)12)5-3-2-4-6(9)10-5;/h2-4,7H,1H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOBVHAWCZLNOC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC(C1=NC(=CC=C1)Cl)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClLiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;2-(6-chloropyridin-2-yl)-2-methoxyacetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B2708441.png)

![(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2708442.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2708443.png)

![Methyl 2-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride](/img/structure/B2708444.png)

![2-{2-[(Furan-2-ylmethyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B2708447.png)

![Ethyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2708448.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2708452.png)

![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B2708454.png)

![3-[N-(5-chloro-2-methoxyphenyl)carbamoyl]-2-piperazinylpropanoic acid](/img/structure/B2708456.png)